Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate is a chemical compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a cyclopropane ring substituted with an aminomethyl group and a methyl ester group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method includes the reaction of 1-aminocyclopropanecarboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This reaction proceeds under mild conditions and yields the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclopropane derivatives.
Scientific Research Applications
Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopropane ring’s strained structure can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylate: A structural analog that acts as a precursor in ethylene biosynthesis in plants.
Methyl 1-aminocyclopropanecarboxylate: Another analog with similar structural features and biological activity.
Uniqueness
Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and a methyl ester group on a cyclopropane ring makes it a versatile and valuable compound for various applications.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-5-3-7(5,4-8)6(9)10-2/h5H,3-4,8H2,1-2H3 |
InChI Key |
VWOPRZFAJNBQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(CN)C(=O)OC |
Origin of Product |
United States |
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